molecular formula C15H11BrClN3O2 B7754703 3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride

3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride

Cat. No.: B7754703
M. Wt: 380.62 g/mol
InChI Key: PNHYNQVTYDWOOJ-UHFFFAOYSA-N
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Description

3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride typically involves the reaction of 6-bromoquinazoline with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may possess different pharmacological properties and applications .

Mechanism of Action

The mechanism of action of 3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may exert its effects by binding to certain receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a quinazoline core with a benzoic acid moiety makes it a valuable compound for various scientific and medicinal applications .

Properties

IUPAC Name

3-[(6-bromoquinazolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2.ClH/c16-10-4-5-13-12(7-10)14(18-8-17-13)19-11-3-1-2-9(6-11)15(20)21;/h1-8H,(H,20,21)(H,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHYNQVTYDWOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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